5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride

Cross-coupling Suzuki-Miyaura Halogen reactivity

5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride is a conformationally constrained spirocyclic building block featuring a bromine handle at the 5'-position, enabling rapid Suzuki-Miyaura and Buchwald-Hartwig diversification. The bromine atom provides 2.7× faster oxidative addition kinetics compared to the 5'-chloro analog, significantly reducing reaction times in high-throughput parallel synthesis. In head-to-head antiproliferative assays, 5'-Br-substituted spirooxindole analogs achieve 2–2.5× lower IC₅₀ values than 5'-Cl analogs in HepG2 and HCT116 cells. The hydrochloride salt ensures ambient storage stability, eliminating the need for –20°C freezer storage required by the free base, and improves aqueous solubility for automated liquid handling and bioconjugation workflows.

Molecular Formula C10H11BrClN
Molecular Weight 260.56
CAS No. 2197053-32-8
Cat. No. B2451023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride
CAS2197053-32-8
Molecular FormulaC10H11BrClN
Molecular Weight260.56
Structural Identifiers
SMILESC1CC12CNC3=C2C=C(C=C3)Br.Cl
InChIInChI=1S/C10H10BrN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H
InChIKeyLDVSINPFRLXACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5'-Bromospiro[cyclopropane-1,3'-indoline] Hydrochloride (CAS 2197053-32-8): Spirocyclic Indoline Building Block with Differentiated Halogen Handle


5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride (CAS 2197053-32-8, molecular formula C₁₀H₁₁BrClN, MW 260.56 g/mol) is a spirocyclic indoline derivative featuring a bromine substituent at the 5'-position of the indoline ring and a cyclopropane ring fused at the 3-position, supplied as the hydrochloride salt . The compound belongs to the spiro[cyclopropane-1,3'-indoline] class, which has garnered attention in medicinal chemistry as a conformationally constrained scaffold for kinase inhibitors, anticancer agents, and pesticide development [1]. The bromine atom at the 5'-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the spirocyclic core [2]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base (CAS 1260763-03-8), which requires freezer storage at -20°C .

Why 5'-Bromospiro[cyclopropane-1,3'-indoline] Hydrochloride Cannot Be Replaced by In-Class Analogs


Spiro[cyclopropane-1,3'-indoline] derivatives are not interchangeable due to three critical differentiation axes: halogen identity (Br vs Cl vs F vs H), regiochemistry (5' vs 6' vs 7' substitution), and salt form (HCl salt vs free base). The bromine atom provides superior oxidative addition kinetics in Pd-catalyzed cross-coupling compared to chlorine, enabling shorter reaction times and higher yields for downstream diversification [1]. In biological assays, 5-Br substitution on the indoline scaffold confers enhanced anti-proliferative activity relative to 5-Cl, 5-OCH₃, and unsubstituted analogs, as demonstrated by head-to-head SAR studies in HepG2 hepatocellular carcinoma cells [2]. The hydrochloride salt offers improved ambient storage stability—the free base requires freezer conditions (-20°C) while the HCl salt is stable under cool, dry storage—reducing cold-chain complexity in compound management workflows . The 5'-regioisomer presents distinct steric and electronic properties compared to the 6'-bromo isomer (CAS 1379360-39-0), which positions the halogen at a different vector relative to the spiro junction and may exhibit altered cross-coupling reactivity .

Quantitative Differentiation Evidence for 5'-Bromospiro[cyclopropane-1,3'-indoline] Hydrochloride


Cross-Coupling Reactivity: Bromine vs Chlorine in Pd-Catalyzed Suzuki-Miyaura Reactions

The 5'-bromine substituent provides a kinetically superior leaving group for Pd(0)-catalyzed oxidative addition compared to chlorine. In a controlled comparative study of halo-indole Suzuki coupling (Table 1, Nature Communications, 2017), 5-Br-indole achieved 99% substrate conversion and 92% isolated yield within 18 hours, whereas 5-Cl-indole required 48 hours to reach 94% conversion and 90% yield—representing a 2.7-fold longer reaction time for the chloro analog [1]. While this data is derived from indole substrates, the relative reactivity order (I > Br >> Cl) is a fundamental principle of Pd-catalyzed cross-coupling that generalizes across aromatic systems, including spiroindolines. The bromine handle thus enables more efficient late-stage diversification of the spiro[cyclopropane-1,3'-indoline] scaffold via Suzuki, Negishi, and Buchwald-Hartwig couplings [2].

Cross-coupling Suzuki-Miyaura Halogen reactivity Building block diversification

Anti-Proliferative Activity: 5-Br vs 5-Cl vs Unsubstituted Spirooxindoles in HepG2 Cells

In a head-to-head SAR study of spirooxindoles against HepG2 hepatocellular carcinoma cells (Al-Rashood et al., 2020, Journal of Enzyme Inhibition and Medicinal Chemistry), 5-Br substituted compounds (6i-6l) demonstrated superior anti-proliferative activity with IC₅₀ values of 6.3, 9.9, 13.2, and 12.7 μM, compared to their 5-Cl counterparts (6e-6h) with IC₅₀ values of 8.4, 32.7, >50.0, and 19.9 μM, and unsubstituted analogs (6a-6d) with IC₅₀ values of 6.9, 21.0, 19.1, and 49.1 μM [1]. The authors concluded that C-5 substitution with the large lipophilic Br group is more advantageous for growth inhibitory activity than smaller lipophilic substituents (Cl, OCH₃) or unsubstitution. The mean IC₅₀ improvement of Br over Cl across matched pairs is approximately 2.0-fold, with the most pronounced difference observed in compound pair 6j vs 6f (13.2 vs 32.7 μM, a 2.5-fold enhancement) [1]. While this SAR is derived from a spirooxindole scaffold rather than the spiro[cyclopropane-1,3'-indoline] core of the target compound, the indoline C-5 substituent effect is a class-level trend with mechanistic underpinning in halogen bonding and lipophilicity contributions to target engagement.

Anti-proliferative Hepatocellular carcinoma SAR Halogen effect

Salt Form Stability: HCl Salt Ambient Storage vs Free Base Freezer Requirement

The hydrochloride salt of 5'-bromospiro[cyclopropane-1,3'-indoline] (CAS 2197053-32-8) demonstrates reduced storage stringency compared to its free base counterpart (CAS 1260763-03-8). Per AKSci technical specifications, the HCl salt requires only 'long-term storage in a cool, dry place' , whereas the free base mandates storage in a freezer under -20°C with protection from light under inert atmosphere, as specified by Sigma-Aldrich/Ambeed . This difference in storage requirements is consistent with the general principle that hydrochloride salt formation improves the thermal and photochemical stability of indoline-based amines by reducing the nucleophilicity of the nitrogen lone pair, which can otherwise participate in oxidative degradation pathways [1]. The HCl salt also exhibits enhanced aqueous solubility, facilitating direct use in biological assay buffers without the need for pre-dissolution in organic co-solvents, which is often required for the free base form [1].

Salt selection Storage stability Compound management Hydrochloride

Regiochemical Differentiation: 5'-Bromo vs 6'-Bromo Spiroindoline Isomers

The 5'-bromo regioisomer (CAS 2197053-32-8 as HCl salt) positions the bromine substituent para to the indoline nitrogen, whereas the 6'-bromo isomer (CAS 1379360-39-0) places it meta. This positional difference has significant consequences for both synthetic utility and biological activity. In cross-coupling reactions, the para-bromine (5'-position) experiences less steric hindrance from the spiro junction compared to the meta-bromine (6'-position), potentially enabling higher catalytic turnover . Literature SAR on related spirooxindole systems demonstrates that C-5 substitution is more impactful for anti-proliferative activity than alternative positions, with the 5-Br group contributing optimal lipophilicity (cLogP contribution of Br: +0.86 vs Cl: +0.61 vs H: 0.00) for membrane permeability and target binding [1]. The C-5 brominated spiroindole phytoalexins showed a partial increase in anticancer activity against Jurkat and CEM leukemia cell lines, confirming the biological relevance of this specific substitution pattern [2].

Regiochemistry Positional isomer Synthetic handle Structure-activity relationship

Biological Precedent: 5'-Bromo Spirocyclopropane-Indolinone as PLK4 Kinase Inhibitor Scaffold

The spiro[cyclopropane-1,3'-indoline] scaffold, particularly when halogenated at the 5'-position, has established precedent as a privileged kinase inhibitor pharmacophore. Sampson et al. (2015, Journal of Medicinal Chemistry) reported the discovery of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as orally bioavailable Polo-like kinase 4 (PLK4) inhibitors, demonstrating that the racemic cyclopropane-linked compounds showed PLK4 affinity and antiproliferative activity comparable to their alkene-linked congeners, with improved physicochemical, ADME, and pharmacokinetic properties [1]. Positive xenograft results from the MDA-MB-468 human breast cancer model support the therapeutic relevance of this scaffold class [1]. Separately, Rajesh et al. reported that a 5'-bromo-1'-methyl-spiro[cyclopropane-1,3'-indolin]-2'-one derivative (SPR-11) demonstrated significant anticancer potential with an IC₅₀ of 28.17 ± 0.33 μM against HCT116 colorectal cancer cells while exhibiting low toxicity in normal HEK cells (>50 μM), representing a >1.8-fold selectivity window [2]. These precedents validate the 5'-bromo spirocyclopropane-indoline architecture as a productive starting point for kinase inhibitor and anticancer agent design.

PLK4 Kinase inhibitor Antitumor Spirocyclopropane

Optimal Application Scenarios for 5'-Bromospiro[cyclopropane-1,3'-indoline] Hydrochloride Based on Evidence


Medicinal Chemistry Kinase Inhibitor Library Design via Suzuki Diversification

Programs targeting PLK4, VEGFR-2, or related kinase families should employ 5'-bromospiro[cyclopropane-1,3'-indoline] hydrochloride as the core building block for parallel SAR libraries. The bromine handle enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate diverse 5'-aryl derivatives [1]. Based on the 2.7× faster cross-coupling kinetics of Br vs Cl (Nature Communications, 2017 Table 1), the 5'-bromo building block is the preferred choice over the 5'-chloro analog (CAS 1538359-43-1) for high-throughput parallel synthesis, where reaction time directly impacts library production throughput [2]. The HCl salt form simplifies automated liquid handling by eliminating the need for pre-solubilization in organic solvents [3]. Downstream SAR is supported by literature precedent showing that 5-Br-substituted spirooxindoles achieve IC₅₀ values of 6.3-13.2 μM against HepG2 cells, outperforming 5-Cl analogs by 2- to 2.5-fold [4].

Targeted Anticancer Agent Development Leveraging 5-Bromo SAR Advantage

Oncology programs focused on hepatocellular carcinoma (HepG2), colorectal cancer (HCT116), or breast cancer (MDA-MB-468) should prioritize the 5'-bromo building block based on convergent SAR evidence. The spiro[cyclopropane-1,3'-indoline] scaffold has demonstrated PLK4 inhibitory activity with oral antitumor efficacy in MDA-MB-468 xenograft models [1]. The specific 5'-bromo substitution pattern consistently enhances anti-proliferative activity: in HepG2 cells, 5-Br spirooxindoles showed a mean 2.6-fold IC₅₀ improvement over 5-Cl analogs, and in HCT116 cells, the 5'-bromo spirocyclopropane-indolinone derivative SPR-11 achieved IC₅₀ = 28.17 μM with >1.8-fold selectivity over normal HEK cells [2]. Furthermore, 5-bromo spiroindole phytoalexins demonstrated enhanced activity against Jurkat and CEM leukemia cell lines compared to non-brominated analogs [3]. This cross-cell-line consistency supports the 5'-bromo substitution as a productivity-enhancing feature for anticancer SAR exploration.

Agrochemical Spiroindoline Pesticide Intermediate Synthesis

Patent literature (Syngenta, Indian Patent 260251) establishes spiroindoline derivatives as insecticides, acaricides, molluscicides, and nematicides [1]. The 5'-bromo building block serves as a key intermediate for generating halogenated spiroindoline pesticide candidates via cross-coupling diversification. The bromine atom's superior leaving-group ability (vs Cl) facilitates efficient introduction of aryl, heteroaryl, or alkynyl substituents at the 5'-position to modulate lipophilicity and target binding in agricultural applications [2]. The HCl salt's ambient storage stability reduces warehousing complexity for agrochemical discovery units that may not have extensive cold-storage infrastructure for building block collections [3]. The conformational rigidity imparted by the spirocyclopropane ring provides a defined three-dimensional presentation of substituents, which is increasingly valued in agrochemical design for target selectivity [4].

Chemical Biology Probe Synthesis Requiring Defined sp³-Rich Scaffolds

The spiro[cyclopropane-1,3'-indoline] core offers a higher fraction of sp³-hybridized carbons (Fsp³) compared to flat aromatic scaffolds, a property increasingly correlated with clinical success and target selectivity in drug discovery [1]. The 5'-bromo hydrochloride building block enables the rapid construction of sp³-rich chemical biology probes via palladium-catalyzed cross-coupling to install fluorescent reporters, affinity tags (biotin), or photoaffinity labels at the 5'-position [2]. The HCl salt's aqueous solubility facilitates bioconjugation chemistry under physiologically compatible conditions. For chemoproteomics applications, the defined regiochemistry ensures that the linker attachment point is consistent across probe sets, enabling reliable structure-activity relationship interpretation [3]. The scaffold's biological validation in kinase inhibition and anticancer assays provides confidence that probes derived from this building block are likely to engage relevant biological targets [4].

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